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molecular formula C13H12ClNO3 B8418315 N-(4-chloro-3-hydroxymethylphenyl)-2-methyl-3-furancarboxamide

N-(4-chloro-3-hydroxymethylphenyl)-2-methyl-3-furancarboxamide

Cat. No. B8418315
M. Wt: 265.69 g/mol
InChI Key: BFAKVLOGQIIATM-UHFFFAOYSA-N
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Patent
US06143780

Procedure details

A solution of 29 g of the N-(3-acetoxymethyl-4-chlorophenyl)-2-methyl-3-furancarboxamide prepared in Step 4 above and 14.5 g potassium hydroxide in 110 ml water, was prepared. The solution was then heated at 70° C. for 16 hours and then acidified with 2N hydrochloric. The solid so produced collected, washed with water, and dried, producing 23.65 g of N-(4-chloro-3-hydroxymethylphenyl)-2-methyl-3-furancarboxamide as a white solid.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[CH:7]=[C:8]([NH:13][C:14]([C:16]2[CH:20]=[CH:19][O:18][C:17]=2[CH3:21])=[O:15])[CH:9]=[CH:10][C:11]=1[Cl:12])(=O)C.[OH-].[K+]>O>[Cl:12][C:11]1[CH:10]=[CH:9][C:8]([NH:13][C:14]([C:16]2[CH:20]=[CH:19][O:18][C:17]=2[CH3:21])=[O:15])=[CH:7][C:6]=1[CH2:5][OH:4] |f:1.2|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
C(C)(=O)OCC=1C=C(C=CC1Cl)NC(=O)C1=C(OC=C1)C
Name
Quantity
14.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
110 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid so produced
CUSTOM
Type
CUSTOM
Details
collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NC(=O)C1=C(OC=C1)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 23.65 g
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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